

# 1-Carbamoylpyrrolidine-2-carboxylic acid

## chemical structure and properties

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### Compound of Interest

**Compound Name:** 1-Carbamoylpyrrolidine-2-carboxylic acid

**Cat. No.:** B137483

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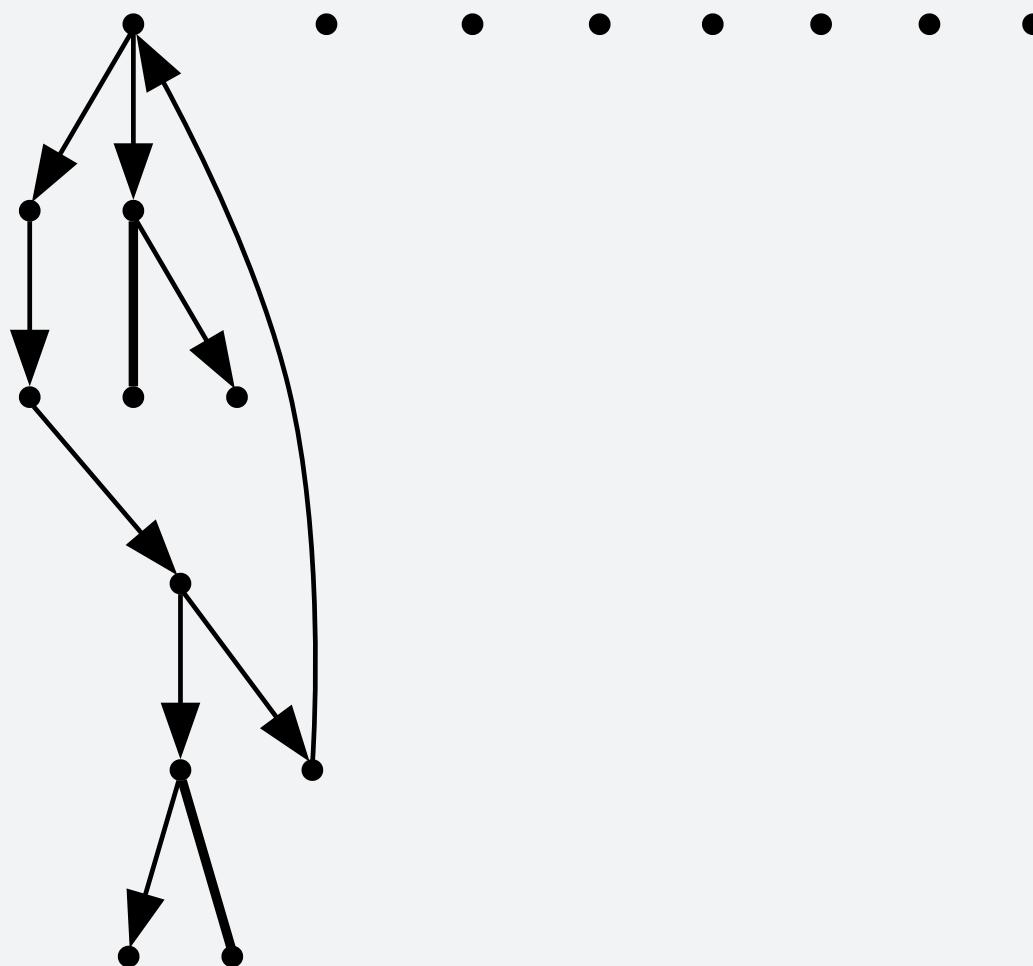
## An In-depth Technical Guide to 1-Carbamoylpyrrolidine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of **1-Carbamoylpyrrolidine-2-carboxylic acid** for researchers, scientists, and professionals in drug development.

## Chemical Structure and Identification

**1-Carbamoylpyrrolidine-2-carboxylic acid**, also known as N-carbamoyl-proline, is a derivative of the amino acid proline.<sup>[1][2]</sup> The structure consists of a pyrrolidine ring with a carboxylic acid group at position 2 and a carbamoyl group attached to the nitrogen atom at position 1. The pyrrolidine ring typically adopts a half-chair conformation.<sup>[2][3]</sup>

## 1-Carbamoylpyrrolidine-2-carboxylic acid



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Caption: Chemical structure of **1-Carbamoylpyrrolidine-2-carboxylic acid**.

Key Identifiers:

- IUPAC Name: **1-carbamoylpyrrolidine-2-carboxylic acid**[\[1\]](#)
- CAS Number: 125411-62-3[\[4\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub>[\[1\]](#)[\[4\]](#)
- Synonyms: N-carbamoyl-DL-proline, 1-(Aminocarbonyl)proline[\[1\]](#)
- SMILES: C1CC(N(C1)C(=O)N)C(=O)O[\[4\]](#)
- InChI Key: RTNFBJXLYMERBB-UHFFFAOYSA-N[\[1\]](#)

## Physicochemical Properties

The following table summarizes the key physicochemical properties of **1-Carbamoylpyrrolidine-2-carboxylic acid**. It is important to note that many of these values are computationally predicted.

Property	Value	Source
Molecular Weight	158.16 g/mol	<a href="#">[1]</a>
Monoisotopic Mass	158.06914219 Da	<a href="#">[1]</a>
Density (Predicted)	~1.4 g/cm <sup>3</sup>	<a href="#">[4]</a>
Melting Point (Predicted)	125.61 °C	<a href="#">[4]</a>
Boiling Point (Predicted)	~365.9 °C at 760 mmHg	<a href="#">[4]</a>
XLogP3 (Predicted)	-0.5	<a href="#">[5]</a>
Hydrogen Bond Donor Count	2	<a href="#">[1]</a>
Hydrogen Bond Acceptor Count	4	<a href="#">[1]</a>
Polar Surface Area	83.6 Å <sup>2</sup>	<a href="#">[1]</a>

## Experimental Protocols

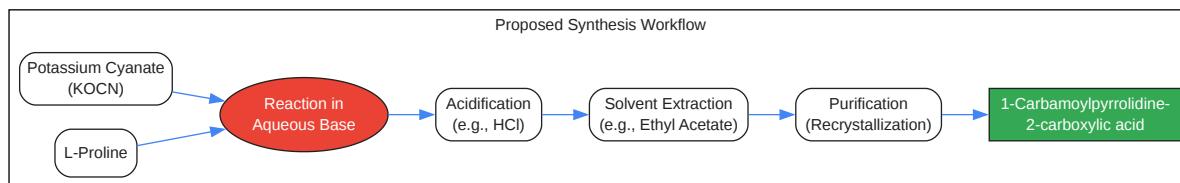
## Plausible Synthesis via Carbamoylation of Proline

A specific, detailed synthesis protocol for **1-Carbamoylpyrrolidine-2-carboxylic acid** is not readily available in peer-reviewed literature. However, based on the known reaction of cyanate with amino groups, a plausible synthesis route involves the carbamoylation of L-proline.<sup>[6][7]</sup> This reaction is analogous to the non-enzymatic modification of proteins observed *in vivo* and *in vitro*.<sup>[6][8]</sup>

**Reaction Principle:** The secondary amine of the proline ring acts as a nucleophile, attacking the electrophilic carbon of a cyanate ion.

### Proposed Protocol:

- **Dissolution:** Dissolve L-proline in an aqueous alkaline solution (e.g., using sodium hydroxide) to deprotonate the carboxylic acid and enhance the solubility.
- **Reagent Addition:** Add a molar excess of a cyanate salt, such as potassium cyanate (KOCN), to the solution.
- **Reaction:** Stir the mixture at a controlled temperature (e.g., room temperature to 50°C) for several hours to allow the carbamoylation reaction to proceed.
- **Acidification:** After the reaction is complete, carefully acidify the solution with a strong acid (e.g., HCl) to a pH of approximately 2-3. This will protonate the carboxylic acid group of the product.
- **Extraction:** Extract the product from the aqueous solution using an appropriate organic solvent, such as ethyl acetate.
- **Purification:** Dry the organic extracts over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.



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Caption: Proposed workflow for the synthesis of the target compound.

## Analytical Characterization

Characterization of **1-Carbamoylpyrrolidine-2-carboxylic acid** would typically involve standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would be used to confirm the chemical structure, including the presence of the pyrrolidine ring protons, the carbamoyl group, and the carboxylic acid. Spectral data for this compound is available in public databases like PubChem.[\[1\]](#)
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) could be employed for sensitive detection and quantification in complex matrices.
- Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=O stretch of the carboxylic acid and the amide (carbamoyl) group, as well as the O-H and N-H stretches.

## Biological and Research Relevance

While specific biological activities of isolated **1-Carbamoylpyrrolidine-2-carboxylic acid** are not extensively documented, its structure is highly relevant to the study of post-translational modifications and proline metabolism.

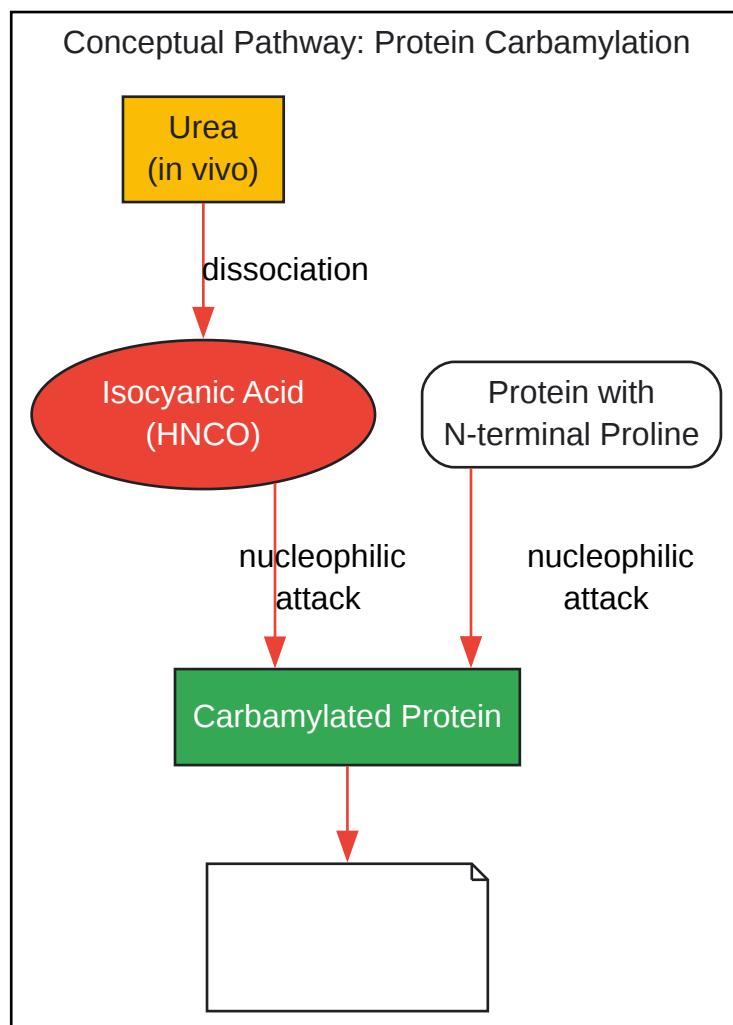
## Protein Carbamylation

Carbamylation is a non-enzymatic modification of proteins that occurs when cyanate, often derived from the decomposition of urea, reacts with amino groups.<sup>[8]</sup> This modification can occur on the N-terminal  $\alpha$ -amino group of a protein or the  $\varepsilon$ -amino group of lysine residues.<sup>[8]</sup> The carbamylation of N-terminal proline has been structurally characterized in proteins like the HIV-1 protease.<sup>[6][7]</sup>

This modification is significant because it:

- Alters the charge of the protein.<sup>[6]</sup>
- Can lead to conformational changes.<sup>[6]</sup>
- May modify the biological activity or function of the protein.<sup>[6]</sup>

Elevated protein carbamylation is associated with diseases where urea levels are high, such as in chronic kidney disease, and has been implicated in the pathology of atherosclerosis.<sup>[8]</sup> **1-Carbamoylpyrrolidine-2-carboxylic acid** can serve as a valuable small-molecule model or analytical standard for studying the effects of this specific modification on protein structure and function.



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Caption: Protein modification by carbamylation at an N-terminal proline.

## Context of Proline Metabolism

Proline itself is a unique amino acid with multifaceted roles in cell biology.<sup>[9]</sup> It is a crucial component of structural proteins like collagen, acts as an osmoprotectant, and is involved in cellular stress responses and signaling pathways.<sup>[9]</sup> Dysregulation of proline metabolism is linked to several human diseases, including metabolic disorders and cancer.<sup>[10][11]</sup> The study of proline derivatives like **1-Carbamoylpyrrolidine-2-carboxylic acid** may, therefore, provide insights into how modifications to the proline structure impact these biological processes.

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